3-Pyrrolidinyl 2-chloroacetate hydrochloride
Overview
Description
3-Pyrrolidinyl 2-chloroacetate hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-chloroacetate group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinyl 2-chloroacetate hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl 2-chloroacetate hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of secondary amines
Scientific Research Applications
3-Pyrrolidinyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Pyrrolidinyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the chloroacetate group.
2-Chloroacetic Acid: Contains the chloroacetate group but lacks the pyrrolidine ring.
Pyrrolidone Derivatives: Formed by the oxidation of the pyrrolidine ring.
Uniqueness
3-Pyrrolidinyl 2-chloroacetate hydrochloride is unique due to the presence of both the pyrrolidine ring and the chloroacetate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
pyrrolidin-3-yl 2-chloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c7-3-6(9)10-5-1-2-8-4-5;/h5,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJOASVXJXMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-79-2 | |
Record name | Acetic acid, 2-chloro-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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